molecular formula C6H14ClNO3 B3154510 (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride CAS No. 77841-56-6

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride

Cat. No.: B3154510
CAS No.: 77841-56-6
M. Wt: 183.63 g/mol
InChI Key: BLTXEPQZAMUGID-VKYWDCQCSA-N
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Description

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomass Conversion to Valuable Chemicals

Research highlights the catalytic transformation of biomass-derived furfurals into cyclopentanone (CPN) and its derivatives, demonstrating a sustainable approach to producing valuable petrochemicals from renewable resources. This process involves the hydrogenative ring rearrangement of biomass derivatives under catalytic conditions, offering a pathway to a wide array of compounds with commercial potential. The development of efficient and recyclable catalysts supports environmental and cost competitiveness goals in biorefinery operations (Dutta & Bhat, 2021).

Synthesis and Safety of Fragrance Ingredients

The cyclopentanone group, used extensively as fragrance ingredients, undergoes rigorous safety evaluations due to its widespread application. These compounds demonstrate low acute toxicity and minimal evidence of skin irritation at current levels of use, showcasing their suitability and safety as fragrance components. The review of these substances informs product development and regulatory standards in the cosmetics industry (Belsito et al., 2012).

Advances in Polymer and Functional Material Production

The review on the conversion of plant biomass to furan derivatives, including 5-hydroxymethylfurfural (HMF) and its transformation into cyclopentanone derivatives, highlights the role of these compounds in developing new polymers, functional materials, and fuels. This research underscores the potential of HMF derivatives to serve as an alternative to non-renewable hydrocarbon sources, marking a significant step towards sustainable chemical industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).

Exploring Jasmonic Acid Derivatives in Medicinal Chemistry

Jasmonic acid (JA) and its derivatives, known as jasmonates, play a crucial role in plant biology and have garnered interest for their potential in drug development. Research reviews the synthesis, biological activities, and therapeutic prospects of JA derivatives, offering a foundation for future drug discovery efforts based on plant stress hormones (Pirbalouti, Sajjadi, & Parang, 2014).

Pharmaceutical Applications of FTY720

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) exemplifies the therapeutic versatility of structurally complex cyclopentane derivatives. Originally developed as an immunosuppressant, FTY720 has shown promise in cancer therapy due to its unique mechanisms of action, including S1PR-independent pathways. This review elucidates FTY720's potential in oncology, demonstrating the broader implications of cyclopentane derivatives in medicinal chemistry (Zhang et al., 2013).

Properties

IUPAC Name

(1S,2R,3S,5S)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXEPQZAMUGID-VKYWDCQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N)O)O)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1N)O)O)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-88-1
Record name 220497-88-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
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(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
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(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
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(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Reactant of Route 5
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Reactant of Route 6
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride

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